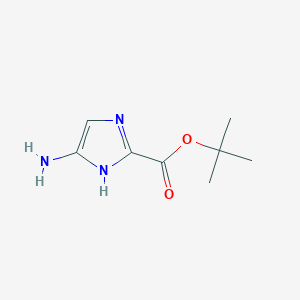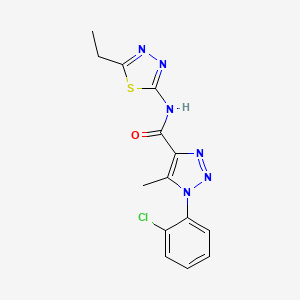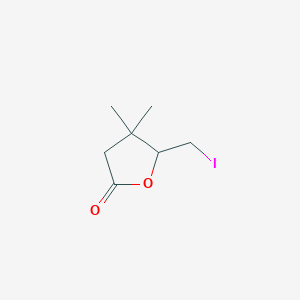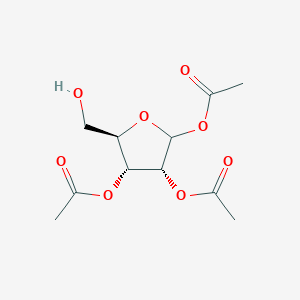
Tert-butyl 5-amino-1H-imidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-amino-1H-imidazole-2-carboxylate (TBAC) is a chemical compound that is widely used in scientific research. It is a derivative of imidazole, which is a five-membered heterocyclic ring containing two nitrogen atoms. TBAC has various applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of Tert-butyl 5-amino-1H-imidazole-2-carboxylate is not fully understood. However, it is known to inhibit the activity of certain enzymes such as protein kinases and cyclooxygenases. Tert-butyl 5-amino-1H-imidazole-2-carboxylate has also been shown to bind to DNA and RNA, which may contribute to its biological activity.
Biochemical and physiological effects:
Tert-butyl 5-amino-1H-imidazole-2-carboxylate has been shown to have various biochemical and physiological effects. It has anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Tert-butyl 5-amino-1H-imidazole-2-carboxylate has also been shown to have antitumor activity, which makes it a potential candidate for the development of cancer therapeutics.
Advantages and Limitations for Lab Experiments
One of the advantages of Tert-butyl 5-amino-1H-imidazole-2-carboxylate is its ease of synthesis, which makes it readily available for scientific research. Additionally, Tert-butyl 5-amino-1H-imidazole-2-carboxylate is stable and can be stored for long periods of time. However, one of the limitations of Tert-butyl 5-amino-1H-imidazole-2-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research and development of Tert-butyl 5-amino-1H-imidazole-2-carboxylate. One area of interest is the design and synthesis of novel Tert-butyl 5-amino-1H-imidazole-2-carboxylate derivatives with improved biological activity. Another area of interest is the development of new synthetic methods for the preparation of Tert-butyl 5-amino-1H-imidazole-2-carboxylate and its derivatives. Additionally, the biological activity and mechanism of action of Tert-butyl 5-amino-1H-imidazole-2-carboxylate need to be further elucidated to fully understand its potential as a therapeutic agent in various diseases.
Synthesis Methods
Tert-butyl 5-amino-1H-imidazole-2-carboxylate can be synthesized by the reaction of tert-butyl imidazole-1-carboxylate with ammonia in the presence of a catalyst. The reaction takes place in a solvent such as methanol or ethanol, and the product is obtained by filtration and evaporation. The purity of Tert-butyl 5-amino-1H-imidazole-2-carboxylate can be improved by recrystallization.
Scientific Research Applications
Tert-butyl 5-amino-1H-imidazole-2-carboxylate has a wide range of applications in scientific research. It is used as a building block for the synthesis of various biologically active compounds such as kinase inhibitors, antitumor agents, and anti-inflammatory agents. Tert-butyl 5-amino-1H-imidazole-2-carboxylate is also used as a ligand in the design of metal-based catalysts for organic synthesis. Additionally, Tert-butyl 5-amino-1H-imidazole-2-carboxylate is used as a reference standard in analytical chemistry for the identification and quantification of imidazole derivatives.
properties
IUPAC Name |
tert-butyl 5-amino-1H-imidazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)6-10-4-5(9)11-6/h4H,9H2,1-3H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICYWEFRBCGOFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2401246.png)




![5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine](/img/structure/B2401252.png)

![4-piperidin-1-ylsulfonyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2401254.png)
![Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2401259.png)

![5-(2,5-Dimethoxyphenyl)-2-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-3-carboxamide](/img/structure/B2401263.png)

